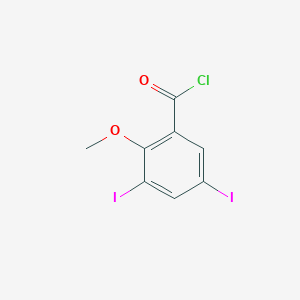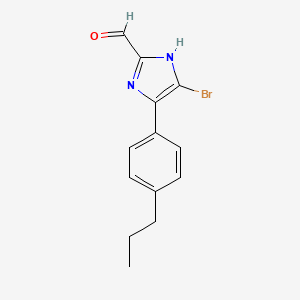
5-Bromo-4-(4-propylphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “MFCD33022689” is a chemical substance that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022689” involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions, including condensation, cyclization, and functional group modifications. These reactions are often carried out under controlled temperatures and pressures, with the use of catalysts to enhance reaction rates and selectivity.
Industrial Production Methods
In an industrial setting, the production of “MFCD33022689” is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving the recycling of solvents and reagents. Quality control measures are implemented at various stages to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
“MFCD33022689” undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound, which interact with reagents under suitable conditions.
Common Reagents and Conditions
Oxidation Reactions: Typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often utilize halogenating agents or nucleophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound.
Scientific Research Applications
“MFCD33022689” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which “MFCD33022689” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular functions. The exact pathways and targets depend on the context in which the compound is used, such as in therapeutic applications or biochemical research.
Properties
Molecular Formula |
C13H13BrN2O |
|---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
5-bromo-4-(4-propylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O/c1-2-3-9-4-6-10(7-5-9)12-13(14)16-11(8-17)15-12/h4-8H,2-3H2,1H3,(H,15,16) |
InChI Key |
HKFKFDMYXARRBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



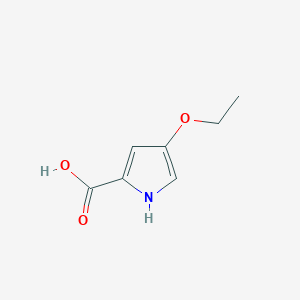
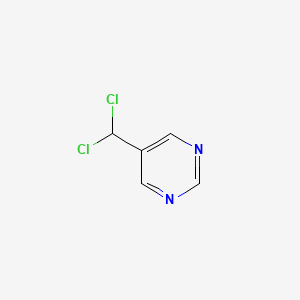



![6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13688608.png)
![Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate](/img/structure/B13688615.png)
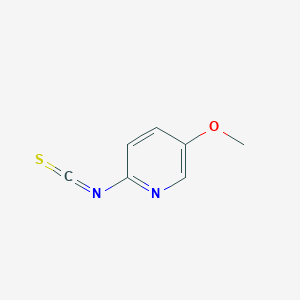

![6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13688636.png)

